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1-Hydroxyoctan-4-one

Cat. No.: B15268701
M. Wt: 144.21 g/mol
InChI Key: LUTADMDWIRDRDH-UHFFFAOYSA-N
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Description

1-Hydroxyoctan-4-one ( 16378-50-0) is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . This compound, characterized by both a hydroxyl and a ketone functional group, is provided as a high-purity building block for research and development purposes. As a hydroxy ketone, it serves as a valuable intermediate in synthetic organic chemistry. The compound has been identified as a subject of study in fundamental research, including investigations into the photochemical behavior of hydroxyalkanones in solution . Researchers value this structural motif for developing more complex molecules; for instance, analogous hydroxyketones are utilized in stereoselective synthesis pathways, such as the construction of chiral intermediates like N-tert-butanesulfinyl imines for the synthesis of natural products . It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet for proper handling and storage instructions. This product should be stored sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B15268701 1-Hydroxyoctan-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-hydroxyoctan-4-one

InChI

InChI=1S/C8H16O2/c1-2-3-5-8(10)6-4-7-9/h9H,2-7H2,1H3

InChI Key

LUTADMDWIRDRDH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCCO

Origin of Product

United States

Synthetic Methodologies for 1 Hydroxyoctan 4 One and Analogous Structures

Retrosynthetic Disconnections and Key Precursors for 1-Hydroxyoctan-4-one

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds. chemistry.coachegrassbcollege.ac.in For this compound, several logical disconnections can be envisioned, leading to different sets of key precursors.

A primary disconnection can be made at the C4-C5 bond, which corresponds to an aldol-type reaction. This suggests precursors such as butanal and a four-carbon aldehyde enolate equivalent. Another strategic disconnection is at the C3-C4 bond, pointing towards a reaction between a butyl-containing nucleophile and a protected 4-hydroxybutanal derivative. A third possibility involves disconnecting the C-O bond of the hydroxyl group, which could be formed through the reduction of a corresponding ketone.

Key Precursors Identified Through Retrosynthesis:

Precursor TypeSpecific Examples
AldehydeButanal, 4-hydroxybutanal
KetoneOctan-1,4-dione
EsterEthyl butyrate
Heterocycle5-pentyl-2-isoxazoline
Weinreb Amide4-Hydroxy-N-methoxy-N-methylbutanamide nih.gov

Conventional Synthetic Pathways to this compound

Directed Aldol (B89426) Reactions and Related Condensations

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. masterorganicchemistry.com In a directed aldol reaction, a specific enolate is pre-formed from one carbonyl compound before the addition of a second carbonyl compound, which acts as the electrophile. libretexts.orgyoutube.com This level of control is crucial for preventing self-condensation and achieving high yields of the desired cross-aldol product.

For the synthesis of this compound, a directed aldol approach could involve the formation of the lithium enolate of butanal using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate would then be reacted with a protected 4-hydroxybutanal. The use of LDA ensures the complete conversion of the carbonyl compound to its enolate, which can then react with an electrophilic partner. youtube.com

Grignard and Organometallic Additions to Functionalized Ketones/Aldehydes

The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to carbonyls is a fundamental method for forming carbon-carbon bonds and alcohols. libretexts.orglibretexts.org In the context of this compound synthesis, a butylmagnesium halide could be added to a suitably protected 4-hydroxybutanal. The protecting group on the hydroxyl function is essential to prevent an acid-base reaction with the highly basic Grignard reagent.

A documented synthesis of this compound involves the reaction of an organolithium or Grignard reagent with a δ-hydroxy Weinreb amide. nih.gov This method provides the target δ-hydroxyketone in excellent yield. nih.gov Specifically, this compound was synthesized from 4-hydroxy-N-methoxy-N-methylbutanamide, yielding a colorless oil. nih.gov

Reduction of Keto-esters or Diketones to Hydroxyketones

The selective reduction of one carbonyl group in a dicarbonyl compound or a keto-ester is a common strategy for preparing hydroxyketones. The choice of reducing agent is critical to achieve the desired chemoselectivity. For instance, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and can often selectively reduce a ketone in the presence of an ester.

Optically pure α-hydroxy esters and α-hydroxy ketones have been synthesized by the reduction of the corresponding ketones with a keto ester reductase isolated from baker's yeast. oup.com While this applies to α-hydroxy ketones, similar biocatalytic approaches could be envisioned for γ-hydroxy ketones. Baker's yeast has also been used to mediate the reduction of β-keto esters. researchgate.net Furthermore, the reducing agent tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) has been employed for the directed reduction of β-hydroxy ketones to their corresponding anti-diols with high diastereoselectivity. researchgate.net

Hydrogenolysis of Heterocyclic Precursors (e.g., Isoxazolines)

The reductive cleavage of the N-O bond in 2-isoxazolines is a powerful method for synthesizing β-hydroxy ketones. core.ac.ukacs.org This transformation is often achieved through catalytic hydrogenolysis using reagents like Raney nickel or palladium on carbon (Pd/C). conicet.gov.arbeilstein-journals.org The isoxazoline (B3343090) precursors are typically prepared via 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkene.

For example, the key intermediate 1-(4-hydroxyphenyl)-3-hydroxyoctan-1-one was obtained by the hydrogenolysis of 3-(4-hydroxyphenyl)-5-pentyl-2-isoxazoline. tandfonline.com While direct hydrogenolysis of some isoxazolines can lead to side products like oximes and ketones from C-O bond cleavage, careful selection of catalysts and reaction conditions can favor the formation of the desired β-hydroxy ketone. conicet.gov.ar Transition metal-mediated N-O bond cleavage reactions, such as those using Raney nickel/AlCl₃, have been shown to be effective for producing β-hydroxyketones from isoxazolines fused to heterobicyclic frameworks. beilstein-journals.orgsemanticscholar.org

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient "green" methodologies. kahedu.edu.in These approaches aim to reduce waste, minimize the use of hazardous substances, and improve atom economy.

In the context of γ-hydroxy ketone synthesis, several advanced and greener methods have been reported:

Gold(I)-Catalyzed Synthesis : A gold(I)-catalyzed reaction of 5-allyloxy-1-ynes has been developed to produce various γ-hydroxyketones through a hydration-terminated domino sequence. acs.org

Lithium Perchlorate-Catalyzed Addition : A simple and efficient method for synthesizing γ-hydroxy ketones involves the direct opening of 1,2-epoxides with lithium enolates in the presence of lithium perchlorate (B79767) (LiClO₄). researchgate.net

Chromium-Catalyzed Addition : A highly regioselective chromium-catalyzed addition of a masked homoenolate nucleophile to aldehydes provides access to homoaldol equivalent products, which can be hydrolyzed to γ-hydroxy ketones. organic-chemistry.org

Biocatalysis : The use of enzymes, such as aldolases, offers a green alternative for the synthesis of hydroxyketones. Minimalist protein engineering of a D-fructose-6-phosphate aldolase (B8822740) (FSA) has been shown to broaden its substrate scope, allowing it to accept a wide variety of nucleophiles for the synthesis of chiral products. researchgate.net

These advanced methods often offer advantages in terms of selectivity, efficiency, and milder reaction conditions compared to more traditional synthetic routes.

Enzymatic and Biocatalytic Syntheses of Hydroxyketones

The use of enzymes and biocatalysts offers a green and highly selective alternative to traditional chemical synthesis for producing hydroxyketones. These methods often proceed under mild conditions, reducing the risk of side reactions and yielding products with high enantiomeric purity.

Several biocatalytic strategies have been developed for the asymmetric synthesis of α-hydroxy ketones, which are valuable intermediates in the pharmaceutical industry. acs.org These strategies include:

Thiamine Diphosphate-Dependent Lyases (ThDP-lyases): These enzymes catalyze the umpolung carboligation of aldehydes, producing enantiopure α-hydroxy ketones from inexpensive starting materials. acs.org

Hydrolases: Hydrolases are employed in dynamic kinetic resolutions (DKRs) to produce α-hydroxy ketones. acs.org

Whole-Cell Redox Processes: Microorganisms can be used to catalyze redox reactions, leading to the formation of enantiopure α-hydroxy ketones through the reduction of diketones or selective oxidation of vicinal diols. acs.org

For instance, the enzyme 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexadiene-1-carboxylate synthase (MenD) has been used in the synthesis of chiral α-hydroxy carbonyl products. acs.org Additionally, ene reductases (EREDs) from the old yellow enzyme family have shown unconventional activity in the stereoselective monoreduction of α,β-dicarbonyls to chiral hydroxycarbonyls. acs.org Lipases are another class of enzymes utilized for the selective conversion of substrates to hydroxyketones with high specificity. smolecule.com

A study on the butane-2,3-diol dehydrogenase from Bacillus licheniformis DSM 13T (BlBDH) highlights its potential as a biocatalyst for the enantioselective synthesis of α-hydroxy ketones and vicinal diols. researchgate.net The development of a toolbox of ThDP-dependent enzymes has expanded the range of accessible chiral 2-hydroxy ketones, including branched-chain aliphatic and substituted (R)-phenylacetyl carbinol analogous products. uni-duesseldorf.de

Flow Chemistry and Continuous Synthesis of Hydroxyketones

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, scalability, and process control. A continuous flow protocol has been developed for the synthesis of butenolides and coumarins, which involves the in-situ generation of acylketenes from the reaction of dioxinones with α-hydroxy ketones. rsc.orgrsc.org This method has demonstrated high yields and the potential for gram-scale synthesis. rsc.org

The use of a solid-compatible continuous flow reactor has been reported for the α-hydroxymethylation of methyl vinyl ketone. acs.org Furthermore, a plug-flow process has been developed for the synthesis of a 4-(2-fluorobenzoyl)-4-hydroxypiperidine intermediate, which can be executed on a multi-kilogram scale without the need for cryogenic temperatures. acs.org A patented process describes the condensation of aldehydes to α-hydroxyketones in a liquid system with continuous catalyst regeneration and recycling. google.com

Sustainable and Atom-Economical Synthetic Strategies

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. researchgate.netjocpr.com This minimizes waste and enhances the sustainability of a synthetic route. jocpr.com

Several atom-economical methods for synthesizing hydroxyketones have been reported:

A palladium-catalyzed dioxygenation of simple alkenes provides a rapid and environmentally friendly route to α-hydroxy ketones with high atom economy. organic-chemistry.org

Ruthenium catalysts have been employed for the atom-economical synthesis of bulky β-oxo esters. doi.org

A photocatalytic decarboxylation of α,β-unsaturated acids followed by a C-O cross-coupled esterification, using water as the oxygen source and aerial oxygen as an oxidant, represents a green and sustainable methodology. organic-chemistry.org

The combination of electrochemical synthesis and aerobic oxidation allows for a transition-metal-free dioxygenation of alkenes to produce α-oxygenated ketones. organic-chemistry.orgorganic-chemistry.org

The development of new routes to aromatic compounds from biomass-derived furfural (B47365) derivatives using environmentally friendly methods is another area of focus in sustainable synthesis. ucl.ac.uk

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and other hydroxyketones are critical steps to obtain a product of high purity. Common techniques include:

Chromatography: Flash chromatography on silica (B1680970) gel is a widely used method for purifying β-hydroxy ketones. arkat-usa.org For instance, after synthesis, the residue can be purified using an eluent such as a cyclohexane/ethyl acetate (B1210297) mixture. arkat-usa.org Thin-layer chromatography (TLC) is used to monitor the progress of reactions and the purity of fractions, with visualization achieved using a permanganate (B83412) solution. rsc.org Chiral phase gas chromatography (GC) is employed to determine the optical purity of chiral hydroxy ketones. rsc.org

Distillation: Distillation under reduced pressure is a common technique for purifying liquid products. For example, after an oxidation reaction, the resulting ketone can be purified by distillation in vacuo. thieme-connect.de In some cases, crude products are isolated by adding a solvent like hexane (B92381) and decanting, followed by purification with a solvent such as acetone. google.com

Crystallization: For solid compounds, crystallization is an effective purification method. The choice of solvent is crucial, with acetonitrile (B52724) being mentioned as a solvent for purifying related compounds. google.com

Reactivity and Mechanistic Investigations of 1 Hydroxyoctan 4 One

Transformations Involving the Hydroxyl Functionality of 1-Hydroxyoctan-4-one

The primary alcohol in this compound undergoes reactions typical of simple alcohols, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The primary hydroxyl group of this compound can be readily converted into an ester or an ether, which can serve as a protecting group or introduce new functionalities.

Esterification: This transformation is commonly achieved by reacting the hydroxyketone with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, typically in the presence of an acid catalyst. researchgate.net For example, Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible and can be driven to completion by removing water as it forms. researchgate.net Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. researchgate.net

A specialized rearrangement, the Claisen-Johnson orthoester rearrangement, can be applied to γ-hydroxy ketones to form γ-keto esters. researchgate.net This reaction involves treating the γ-hydroxy ketone with a trialkyl orthoacetate in refluxing xylene, providing a method to form a new carbon-carbon bond and an ester simultaneously. researchgate.net

Etherification: The formation of an ether from the hydroxyl group is typically accomplished via the Williamson ether synthesis. This two-step process involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. Other methods include using zinc(II) triflate (Zn(OTf)₂) as a catalyst for coupling alcohols with tertiary alkyl bromides. organic-chemistry.org

Transformation Reagent(s) Product Type
Fischer EsterificationCarboxylic Acid (R-COOH), H₂SO₄ (cat.), HeatEster (R-COOCH₂CH₂CH₂C(O)C₄H₉)
AcylationAcyl Chloride (R-COCl), PyridineEster (R-COOCH₂CH₂CH₂C(O)C₄H₉)
Williamson Ether Synthesis1. NaH; 2. Alkyl Halide (R-X)Ether (R-OCH₂CH₂CH₂C(O)C₄H₉)

Oxidation Pathways to Diketones or Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and conditions used. ives-openscience.eu

Oxidation of the primary alcohol to a carboxylic acid (4-oxooctanoic acid) is a common transformation. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (formed from CrO₃ or Na₂Cr₂O₇ with H₂SO₄) can achieve this, but these reagents are often harsh. ives-openscience.eu Milder, more selective methods are generally preferred. A widely used method is the two-step, one-pot oxidation using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. wikipedia.orgwikipedia.org The alcohol is first oxidized to the intermediate aldehyde with TEMPO and a co-oxidant like sodium hypochlorite (B82951) (NaOCl). psu.edu Subsequent oxidation of the aldehyde to the carboxylic acid can be achieved by adding sodium chlorite (B76162) (NaClO₂). wikipedia.org

While the primary alcohol is readily oxidized, the ketone functionality is generally resistant to oxidation under mild conditions. organic-chemistry.org However, under forcing conditions with strong oxidants, cleavage of the carbon-carbon bonds adjacent to the carbonyl can occur. organic-chemistry.org Oxidation of a related compound, 5-hydroxy-4-octanone (B1296008), which has a secondary alcohol, yields the corresponding α-diketone, octane-4,5-dione. mdpi.com This highlights the different oxidation pathways depending on the nature of the hydroxyl group.

Oxidizing Agent System Product from Primary Alcohol Notes
CrO₃ / H₂SO₄ / H₂O (Jones Reagent)Carboxylic AcidStrong, non-selective oxidant. mdpi.com
TEMPO (cat.), NaOClAldehydeMild and selective for primary alcohols. wikipedia.org
TEMPO (cat.), NaOCl, then NaClO₂Carboxylic AcidEfficient one-pot conversion to the acid. wikipedia.org
KMnO₄Carboxylic AcidStrong oxidant, can lead to over-oxidation. echemi.com

Reduction to Diols (e.g., to 1,4-Octanediol)

The ketone moiety in this compound can be selectively reduced to a secondary alcohol, yielding the corresponding 1,4-octanediol. This transformation is a key step for creating polyol structures.

Commonly used reducing agents for this purpose are metal hydrides, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective choice that readily reduces ketones but not esters or carboxylic acids. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. wikipedia.org The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. masterorganicchemistry.com A subsequent workup with a mild acid protonates the resulting alkoxide to give the diol. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used, but NaBH₄ is often preferred for its greater safety and chemoselectivity. masterorganicchemistry.com

Enzymatic reductions using alcohol dehydrogenases (ADHs) have also emerged as a powerful method for the stereoselective reduction of hydroxy ketones to chiral diols, offering high enantiomeric and diastereomeric purity. mdpi.com

Reducing Agent Solvent Product
Sodium Borohydride (NaBH₄)Methanol or Ethanol1,4-Octanediol wikipedia.org
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether or THF, then H₃O⁺ workup1,4-Octanediol
Alcohol Dehydrogenase (ADH)BufferChiral 1,4-Octanediol mdpi.com

Reactions at the Ketone Moiety of this compound

The ketone group provides an electrophilic center for nucleophilic addition and allows for functionalization at the adjacent α-carbon atoms.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. libretexts.org A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the ketone to form a tertiary alcohol after acidic workup. wikipedia.orgcommonorganicchemistry.com A critical consideration for this reaction is the acidic proton of the hydroxyl group in this compound. The Grignard reagent is a strong base and will first deprotonate the alcohol. wikipedia.org Therefore, at least two equivalents of the Grignard reagent are required: one to deprotonate the alcohol and the second to add to the ketone. Alternatively, the hydroxyl group can be protected with a suitable protecting group (e.g., as a silyl (B83357) ether) before the Grignard reaction. ives-openscience.eu

Other nucleophiles, such as organolithium reagents, also add to the ketone. The addition of hydride reagents, as discussed in the reduction to diols (Section 3.1.3), is another prime example of nucleophilic addition. rsc.org

Nucleophile (Reagent) Intermediate Final Product (after workup)
Grignard Reagent (R-MgX)Magnesium Alkoxide4-Alkyl-1,4-octanediol
Organolithium (R-Li)Lithium Alkoxide4-Alkyl-1,4-octanediol
Hydride (from NaBH₄)Alkoxide1,4-Octanediol

Alpha-Functionalization Reactions (e.g., Halogenation, Alkylation)

The hydrogens on the carbons alpha to the ketone (the C-3 and C-5 positions) are acidic and can be removed by a base to form a nucleophilic enolate intermediate. libretexts.org This enolate can then react with various electrophiles, allowing for functionalization at the α-positions. This compound is an unsymmetrical ketone, and the regioselectivity of these reactions depends on the reaction conditions. echemi.com

α-Halogenation: Ketones can be halogenated at the α-position under either acidic or basic conditions. wikipedia.orgchemistrysteps.com

Acidic Conditions: The reaction proceeds through an enol intermediate. For an unsymmetrical ketone, the more substituted (and more stable) enol is favored, leading to halogenation at the more substituted α-carbon. chemistrysteps.comstackexchange.com In this compound, this would be the C-5 position.

Basic Conditions: The reaction proceeds via an enolate. A base will preferentially remove the most acidic proton, which is often the one on the less sterically hindered carbon. wikipedia.orgstackexchange.com This leads to the formation of the kinetic enolate and halogenation at the less substituted C-3 position.

α-Alkylation: This reaction involves the formation of an enolate followed by an SN2 reaction with an alkyl halide. pressbooks.pub To avoid side reactions and ensure complete enolate formation, a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is typically used at low temperatures (-78 °C). libretexts.orgyoutube.com These conditions favor the formation of the kinetic enolate, leading to alkylation at the less substituted C-3 position of this compound. libretexts.orglibretexts.org

Reaction Conditions Regioselectivity (Major Product)
α-HalogenationAcid (e.g., CH₃COOH), Br₂Halogenation at C-5 (Thermodynamic) stackexchange.com
α-HalogenationBase (e.g., NaOH), Br₂Halogenation at C-3 (Kinetic) stackexchange.com
α-Alkylation1. LDA, THF, -78 °C; 2. R-XAlkylation at C-3 (Kinetic) libretexts.org

Enolate Chemistry and Aldol-Type Transformations

The presence of α-hydrogens in this compound allows it to form enolates, which are key intermediates in various carbon-carbon bond-forming reactions. libretexts.orgmasterorganicchemistry.com The formation of an enolate involves the removal of a proton from the carbon atom adjacent to the carbonyl group (the α-carbon) by a base. masterorganicchemistry.comskrgdcwakdp.edu.in This creates a resonance-stabilized anion, which is a potent nucleophile. masterorganicchemistry.com

The enolate of this compound can participate in aldol-type transformations. In an aldol (B89426) addition, the enolate attacks the electrophilic carbonyl carbon of another molecule, such as an aldehyde or another ketone, to form a β-hydroxy ketone. libretexts.orgwikipedia.orglibretexts.org This reaction is a powerful tool for constructing larger molecules. libretexts.org If the reaction is heated, particularly in the presence of a base, the initial β-hydroxy ketone product can undergo dehydration to yield an α,β-unsaturated ketone, a process known as aldol condensation. libretexts.orgmasterorganicchemistry.com

The reactivity of the enolate is influenced by several factors, including the reaction conditions and the nature of the electrophile. liu.edu In mixed aldol reactions, where this compound is reacted with a different carbonyl compound, a mixture of products can be formed unless specific strategies are employed to control the reaction. libretexts.org

Table 1: Key Reactions Involving Enolates

Reaction Type Description General Product
Aldol Addition The enolate of this compound adds to an aldehyde or ketone. β-Hydroxy ketone
Aldol Condensation Dehydration of the aldol addition product upon heating. α,β-Unsaturated ketone
Alkylation The enolate reacts with an alkyl halide in an SN2 reaction. α-Alkylated ketone

Intramolecular Cyclizations and Rearrangement Mechanisms

This compound, as a γ-hydroxyketone, can exhibit ring-chain tautomerism, a dynamic equilibrium between its open-chain form and a cyclic hemiacetal (or lactol) form. nih.govnumberanalytics.com This intramolecular process involves the nucleophilic attack of the hydroxyl group onto the carbonyl carbon. The resulting cyclic structure is typically a five-membered ring (a substituted tetrahydrofuranol), which is a favored ring size in such cyclizations.

The equilibrium between the open-chain and cyclic forms is influenced by factors such as solvent, temperature, and concentration. The presence of both the hydroxyl and ketone functionalities within the same molecule facilitates this reversible isomerization. nih.gov Spectroscopic methods, such as NMR, are often employed to study the equilibrium and determine the relative proportions of the tautomers. nih.gov

While a classic pinacol (B44631) rearrangement specifically involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone, analogous skeletal rearrangements can be considered for derivatives of this compound under certain conditions. chemistrysteps.commasterorganicchemistry.comwikipedia.org For such a rearrangement to occur, the hydroxyl group and a neighboring carbon would need to be appropriately functionalized to generate a carbocation intermediate, which then drives the migration of an alkyl or aryl group. chemistrysteps.comwikipedia.org The driving force for this type of rearrangement is the formation of a more stable carbocation, often one that is stabilized by an adjacent oxygen atom. chemistrysteps.comwikipedia.org

Acyloin rearrangements, on the other hand, typically involve the base-catalyzed isomerization of α-hydroxy ketones (acyloins). wikipedia.org While this compound is a γ-hydroxy ketone, not an α-hydroxy ketone, related base-catalyzed transformations could potentially occur, depending on the reaction conditions.

Table 2: Rearrangement and Tautomerism Overview

Process Description Key Intermediate/Structure
Ring-Chain Tautomerism Intramolecular cyclization between the hydroxyl and ketone groups. Cyclic hemiacetal (Lactol)
Pinacol-Type Rearrangement Acid-catalyzed skeletal rearrangement. chemistrysteps.commasterorganicchemistry.com Carbocation
Acyloin Rearrangement Base-catalyzed isomerization of α-hydroxy ketones. wikipedia.org Enolate

Ring-Chain Tautomerism in Hydroxyketones

Photochemical Reactivity and Excited State Behavior of Hydroxyketones

The photochemical behavior of ketones like this compound is often dominated by the Norrish reactions. wikipedia.org Upon absorption of UV light, the carbonyl group is promoted to an excited state. From this excited state, two primary pathways, Norrish Type I and Type II, can occur. wikipedia.org

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group. wikipedia.orgyoutube.com This generates two radical fragments: an acyl radical and an alkyl radical. These highly reactive intermediates can then undergo a variety of secondary reactions, including recombination, decarbonylation to form a new alkyl radical, or hydrogen abstraction to form an aldehyde and an alkene. wikipedia.org For α-hydroxy ketones, this α-cleavage can be particularly efficient. researchgate.netrsc.org

The Norrish Type II reaction is an intramolecular process that occurs if there is a γ-hydrogen available for abstraction by the excited carbonyl group. wikipedia.org This leads to the formation of a 1,4-biradical intermediate. This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or fragment to yield an enol and an alkene. wikipedia.org

The specific pathway followed and the resulting products depend on the structure of the ketone and the reaction conditions. The presence of the hydroxyl group in this compound can also influence the photochemical reactivity, potentially participating in intramolecular hydrogen transfer processes. cdnsciencepub.com

Catalytic Influences on this compound Transformations

The reactivity of this compound can be significantly influenced and controlled by the use of catalysts.

Acid Catalysis:

Ring-Chain Tautomerism: Acids can catalyze the equilibrium between the open-chain and cyclic hemiacetal forms by protonating the carbonyl oxygen, making it more electrophilic and susceptible to intramolecular nucleophilic attack by the hydroxyl group.

Rearrangements: As discussed, acid catalysis is crucial for initiating pinacol-type rearrangements by promoting the formation of a carbocation intermediate through the protonation of the hydroxyl group and subsequent loss of water. chemistrysteps.commasterorganicchemistry.comwikipedia.org

Base Catalysis:

Enolate Formation and Aldol Reactions: Bases are fundamental for deprotonating the α-carbon to generate the nucleophilic enolate, which is the key step for initiating aldol additions and condensations. skrgdcwakdp.edu.inwikipedia.org The choice of base can influence the equilibrium concentration of the enolate. liu.edu

Acyloin-type Rearrangements: In related α-hydroxy ketones, bases can induce rearrangements. wikipedia.org

Metal Catalysis:

The transformation of hydroxyketones can also be achieved using various metal catalysts. For instance, organotin compounds like Me₂SnCl₂ have been shown to catalyze the selective oxidation of 1,2-diols to α-hydroxyketones. researchgate.net While this applies to diols, it highlights the potential for metal-based catalysts to effect selective transformations on molecules with hydroxyl and carbonyl functionalities. Transition metal catalysts, such as rhodium, have been used in conjunction with photochemical processes like the Norrish Type I reaction to achieve novel transformations of ketones. rsc.org

Advanced Spectroscopic and Structural Elucidation of 1 Hydroxyoctan 4 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 1-hydroxyoctan-4-one, providing detailed insights into its atomic connectivity and three-dimensional structure.

1D NMR (¹H, ¹³C) for Backbone Assignment and Connectivity

One-dimensional NMR spectroscopy confirms the fundamental structure of this compound by identifying the distinct chemical environments of its hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum provides clear signals corresponding to the different protons along the alkyl chain. In a synthesis of the compound, the following ¹H NMR data was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. ua.es The methylene (B1212753) protons adjacent to the hydroxyl group (C1) appear as a triplet around 3.64 ppm. ua.es The protons on carbons adjacent to the carbonyl group (C3 and C5) are observed as triplets at approximately 2.56 ppm and 2.43 ppm, respectively. ua.es The remaining methylene and methyl protons of the butyl chain resonate upfield between 0.85 and 1.89 ppm. ua.es

¹³C NMR: The carbon-13 NMR spectrum complements the proton data, confirming the eight-carbon backbone and the positions of the functional groups. Experimental data shows the carbonyl carbon (C4) resonating significantly downfield at 212.2 ppm. ua.es The carbon bearing the hydroxyl group (C1) is found at 62.15 ppm. ua.es The carbons alpha to the ketone (C3 and C5) appear at 39.5 ppm and 42.7 ppm, respectively. ua.es The remaining carbons of the alkyl chain (C2, C6, C7, and C8) have signals at 26.6, 26.0, 22.4, and 13.89 ppm. ua.es

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃. ua.es
Position¹H Chemical Shift (ppm)Multiplicity / Coupling Constant (J)¹³C Chemical Shift (ppm)
13.64t, J = 6.1 Hz62.15
21.80-1.89m26.6
32.56t, J = 6.9 Hz39.5
4--212.2
52.43t, J = 7.5 Hz42.7
61.46-1.66m26.0
71.27-1.35m22.4
80.85-0.94m13.89

2D NMR (COSY, HSQC, HMBC, NOESY) for Detailed Structural and Stereochemical Analysis

While specific 2D NMR spectra for this compound are not widely published, their expected correlation patterns can be inferred from the known structure and general principles of these experiments. These techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. Expected cross-peaks would confirm the connectivity of the entire alkyl chain: H1 with H2, H2 with H3, H5 with H6, H6 with H7, and H7 with H8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the proton signals listed in Table 1 to their corresponding carbon signals, for instance, the signal at 3.64 ppm (H1) with the carbon at 62.15 ppm (C1).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space. For a flexible molecule like this compound, this could provide information about preferred conformations in solution. For example, correlations between protons on non-adjacent carbons might indicate folding of the alkyl chain.

Solid-State NMR for Polymorphic Studies (if applicable)

Currently, there are no specific solid-state NMR studies reported for this compound in the scientific literature. However, this technique would be highly applicable if the compound were found to exhibit polymorphism (the ability to exist in multiple crystalline forms). Solid-state NMR can detect subtle differences in the chemical environment of atoms in different crystal lattices, which manifest as variations in chemical shifts. wisc.edulibretexts.org This makes it a powerful tool for identifying and characterizing different polymorphs, which can have distinct physical properties. utdallas.edumdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions and Hydrogen Bonding

Vibrational spectroscopy probes the functional groups and intermolecular interactions within this compound.

Raman Spectroscopy: Experimental Raman spectra for this compound are not commonly reported. In theory, a Raman spectrum would provide complementary information to the IR spectrum. The C=O stretch would be visible, though typically weaker than in the IR. The C-C and C-H vibrations of the alkyl backbone would be expected to produce strong signals, which could aid in conformational analysis.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental formula. For this compound (C₈H₁₆O₂), the calculated exact mass is 144.1150 Da. ua.es Experimental HRMS analysis has confirmed this, with a measured mass of 144.1153 Da, verifying the molecular formula. ua.es

Upon ionization in a mass spectrometer (e.g., by electron ionization), the molecular ion undergoes characteristic fragmentation. The analysis of these fragments provides further structural confirmation. Key fragmentation pathways for aliphatic hydroxy ketones include:

Alpha (α) Cleavage: This involves the breaking of bonds adjacent to the carbonyl group or the hydroxyl-bearing carbon. nih.gov

Cleavage adjacent to the carbonyl group can result in the loss of a propyl radical (C₃H₇•) or a hydroxypropyl radical (•CH₂CH₂CH₂OH), leading to acylium ions. A prominent fragment at m/z 57, corresponding to the butyl acylium ion [CH₃(CH₂)₃C=O]⁺, is expected.

Cleavage adjacent to the hydroxyl group can lead to the loss of a C₇H₁₃O• radical, resulting in an ion at m/z 31 ([CH₂OH]⁺).

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a γ-hydrogen available for transfer. researcher.lifenih.gov In this compound, a hydrogen atom from C7 can be transferred to the carbonyl oxygen, followed by cleavage of the C5-C6 bond. This would result in the elimination of a neutral propene molecule and the formation of a radical cation at m/z 102.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols. nih.gov

Low-resolution mass spectrometry data shows a molecular ion peak (M⁺) at m/z 144, with major fragment ions observed at m/z 126 (loss of H₂O), 102, 97, 87, 85, 69, 58, and a base peak at m/z 57. ua.es

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a standard method for the analysis of this compound and its related compounds. researcher.life This technique separates volatile compounds in a mixture before they are introduced into the mass spectrometer for identification. GC-MS is widely used to confirm the identity and assess the purity of synthesized this compound. ua.es It is also a critical tool for detecting and quantifying this compound as a volatile or semi-volatile component in complex matrices, such as in the analysis of off-flavors in wine.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. jasco-global.comphotophysics.com For this compound, which is a liquid at room temperature according to some vendors, obtaining a single crystal suitable for X-ray diffraction would first require crystallization, likely at low temperatures.

Should a suitable crystal be obtained, X-ray diffraction analysis would provide a wealth of information about its molecular and supramolecular structure. The resulting crystallographic data would allow for the creation of a detailed model of the molecule's conformation in the solid state. This would include precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule.

Furthermore, the analysis would reveal the nature of intermolecular interactions that govern the crystal packing. Given the presence of a hydroxyl (-OH) group and a carbonyl (C=O) group, it is highly probable that hydrogen bonding plays a significant role in the crystal lattice. X-ray crystallography would identify the specific atoms involved in these hydrogen bonds, as well as their distances and angles, providing a comprehensive picture of the hydrogen-bonding network. Other non-covalent interactions, such as van der Waals forces, would also be characterized, contributing to a complete understanding of the solid-state structure.

While specific crystallographic data for this compound is not available, the table below illustrates the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Description Hypothetical Value
Crystal System The symmetry of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a, b, c (Å) The lengths of the unit cell axes. a = 8.5, b = 5.2, c = 15.3
α, β, γ (°) The angles of the unit cell. α = 90, β = 95.5, γ = 90
Volume (ų) The volume of the unit cell. 685.4
Z The number of molecules per unit cell. 4
Density (calc) (g/cm³) The calculated density of the crystal. 1.05

Chiroptical Spectroscopy (CD/ORD) for Stereoisomer Characterization (if applicable)

This compound is a chiral molecule, as the carbon atom at the fourth position (C4) is a stereocenter, bonded to four different groups (a propyl group, a -(CH₂)₃OH group, a hydrogen atom, and a hydroxyl group from the enol form, or part of the keto group). Therefore, it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-hydroxyoctan-4-one and (S)-1-hydroxyoctan-4-one.

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing these stereoisomers. wikipedia.orgntu.edu.sg These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. ntu.edu.sg

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. ntu.edu.sglibretexts.org A CD spectrum is only produced by chiral molecules in the region of their chromophoric absorption. ntu.edu.sg For this compound, the carbonyl group (C=O) acts as a chromophore. The n→π* electronic transition of the carbonyl group is sensitive to its chiral environment and would produce a characteristic CD signal. The sign and intensity of this signal, often referred to as a Cotton effect, could be used to determine the absolute configuration (R or S) of a given enantiomer, typically by comparison with empirical rules (like the Octant Rule for ketones) or with quantum chemical calculations. slideshare.net

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. numberanalytics.comkud.ac.in An ORD spectrum also exhibits a Cotton effect in the region of a chromophore's absorption band. kud.ac.in The shape of the ORD curve (positive or negative Cotton effect) is also directly related to the stereochemistry of the molecule. numberanalytics.com

Although no experimental CD or ORD spectra for this compound have been reported, the following table outlines the kind of data that would be obtained and its significance.

Table 2: Hypothetical Chiroptical Data for an Enantiomer of this compound

Technique Parameter Hypothetical Value Significance
CD Spectroscopy λ_max (nm) 285 Wavelength of maximum differential absorption (n→π* transition of C=O).
Δε (M⁻¹cm⁻¹) +1.2 Sign and magnitude of the Cotton effect, indicative of absolute configuration.
ORD Spectroscopy [Φ] at peak (°) +3500 Molecular rotation at the peak of the Cotton effect.
[Φ] at trough (°) -2500 Molecular rotation at the trough of the Cotton effect.

Theoretical and Computational Studies on 1 Hydroxyoctan 4 One

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation, often with approximations to make it computationally feasible. wikipedia.org These calculations can elucidate the electronic structure and molecular stability of 1-hydroxyoctan-4-one.

Electronic Structure: The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, dictates its reactivity. northwestern.edu For this compound, quantum chemical methods like Density Functional Theory (DFT) could be employed to determine key electronic parameters. lsu.edu These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. The shape and localization of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the oxygen atoms of the hydroxyl and carbonyl groups are expected to have significant contributions to the HOMO, making them susceptible to electrophilic attack, while the carbonyl carbon would be a primary site for nucleophilic attack.

Molecular Stability: Wavefunction stability analysis is a crucial computational check to ensure that the calculated electronic structure corresponds to a true energy minimum. escholarship.orgyoutube.com This analysis is particularly important for molecules with multiple functional groups like this compound, where different electronic states could be close in energy. By calculating the electronic Hessian and finding its lowest eigenvalue, one can confirm the stability of the computed wavefunction. escholarship.org Any instabilities would suggest the existence of a lower-energy electronic state, which would be crucial for an accurate description of the molecule's properties.

A hypothetical table of calculated electronic properties for this compound using a DFT method is presented below.

PropertyPredicted ValueSignificance
HOMO Energy(e.g., -6.5 eV)Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy(e.g., -1.2 eV)Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap(e.g., 5.3 eV)Indicator of chemical reactivity and stability.
Dipole Moment(e.g., 2.5 D)Measure of the overall polarity of the molecule.

These are hypothetical values for illustrative purposes.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, this analysis is key to understanding its behavior. nih.gov

Potential Energy Surface (PES) Mapping: A potential energy surface is a mathematical or graphical representation of a molecule's energy as a function of its geometry. muni.cz For this compound, a full PES would be high-dimensional. However, by scanning the potential energy along key dihedral angles (e.g., those involving the C-C bonds between the functional groups), a simplified PES map can be generated. github.ioresearchgate.net This map would reveal the energy barriers between different conformers, allowing for an understanding of the dynamics of conformational change. csbsju.edu The minima on the PES correspond to stable conformers, while saddle points represent the transition states for their interconversion.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. wmu.edu.cn For this compound, this could involve modeling reactions such as its reduction, oxidation, or rearrangement.

Reaction Mechanism Modeling: By mapping the potential energy surface for a reaction, a detailed step-by-step mechanism can be proposed. For example, the reduction of the ketone group in this compound to a secondary alcohol could be modeled. Such a study would identify any intermediates and transition states involved in the process. youtube.com The presence of the hydroxyl group can direct the stereochemical outcome of such reactions, and computational modeling can help rationalize these observations. youtube.com DFT calculations have been used to provide insights into the mechanisms of reactions involving α-hydroxy ketones. researchgate.net

Transition State Characterization: The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the rate of a reaction. rsc.org Computational methods can be used to locate and characterize the geometry of transition states. nih.gov Frequency calculations are then performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key parameter in chemical kinetics.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods can predict various types of spectra, which can be invaluable for interpreting experimental data and confirming molecular structures.

Spectroscopic Property Prediction: Quantum chemical calculations can predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. wikipedia.org For this compound, calculating the ¹H and ¹³C NMR chemical shifts and comparing them to experimental spectra can aid in the assignment of peaks to specific atoms in the molecule. nih.gov Similarly, the calculation of the IR spectrum can help in assigning the observed vibrational bands to specific functional groups and vibrational modes. libretexts.org For instance, the characteristic C=O and O-H stretching frequencies could be accurately predicted. nist.gov

Validation against Experimental Data: The PubChem database contains experimental spectral data for related compounds, which can serve as a benchmark for computational predictions. nih.govnih.gov A good agreement between the predicted and experimental spectra would validate the computational model, indicating that it provides an accurate representation of the molecule's structure and electronic environment. Discrepancies, on the other hand, might suggest the presence of solvent effects or other intermolecular interactions not accounted for in a gas-phase calculation.

Below is a table comparing hypothetical calculated spectroscopic data with typical experimental values.

Spectroscopic DataTypical Experimental RangeHypothetical Calculated Value
¹³C NMR (C=O)205-220 ppm212 ppm
¹³C NMR (C-OH)60-80 ppm71 ppm
IR (O-H stretch)3200-3600 cm⁻¹ (broad)3450 cm⁻¹
IR (C=O stretch)1705-1725 cm⁻¹1715 cm⁻¹

These are hypothetical and typical values for illustrative purposes.

Molecular Dynamics Simulations for Solvent Effects or Aggregation Behavior

While quantum mechanics is ideal for studying the properties of single molecules, molecular dynamics (MD) simulations are better suited for examining the behavior of molecules in a condensed phase, such as in a solvent or as part of an aggregate. nih.gov

Aggregation Behavior: Molecules with both hydrogen bond donor (hydroxyl) and acceptor (hydroxyl and carbonyl) groups, like this compound, have the potential to form intermolecular hydrogen bonds, which could lead to self-aggregation. acs.org MD simulations can be used to investigate the propensity of this compound to form aggregates in solution. nih.govnih.gov By simulating a system with multiple solute molecules, one can observe whether they tend to cluster together and analyze the structure and stability of the resulting aggregates. rsc.org This is particularly relevant for understanding its behavior in biological systems or in formulation science.

Applications in Non Biological and Industrial Contexts

Role as a Synthetic Building Block for Complex Organic Molecules

The presence of two reactive sites—a primary alcohol and a ketone—positions 1-hydroxyoctan-4-one as a key intermediate in multi-step organic syntheses. Chemists can selectively target one functional group while preserving the other for subsequent reactions, enabling the construction of intricate molecular frameworks.

This compound has been successfully employed as a precursor in the stereocontrolled synthesis of complex cyclic and heterocyclic structures, particularly alkaloids. A notable application is in the synthesis of 1-substituted homotropanones, which are bicyclic alkaloids. ua.esmdpi.com In a documented synthetic route, this compound is prepared as a key intermediate from a Weinreb amide. mdpi.com This hydroxy ketone then serves as the foundation for constructing the bicyclic system characteristic of alkaloids like (-)-adaline. ua.esmdpi.com

The synthesis involves transforming the terminal hydroxyl group and the ketone into functionalities that can participate in intramolecular cyclization reactions. For instance, the synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones (homotropanones) has been achieved through a strategy involving key intermediates derived from δ-hydroxyketones. ua.es The general process highlights the compound's role in creating bridged bicyclic systems, which are common motifs in natural products. mdpi.combham.ac.uk

Table 1: Synthesis of Intermediates from this compound

Precursor Reagents/Conditions Intermediate Product Application Source
This compound 1. Swern Oxidation2. (S)-tert-butanesulfinamide, Ti(OEt)₄ N-tert-butanesulfinyl imino ketone Synthesis of Homotropanones mdpi.com

Beyond alkaloids, this compound is an intermediate in the synthesis of other targeted specialty chemicals. Its value lies in its ability to introduce a C8 chain with reactive handles at the 1 and 4 positions. An example is the synthesis of 1-(4-carbomethoxyphenyl)-1-hydroxyoctan-2-yne-7-one ethylene (B1197577) ketal, a complex molecule where a derivative of this compound is a structural component. prepchem.com Such syntheses demonstrate the compound's utility in creating molecules with specific electronic or structural properties for research and development.

Precursor to Cyclic Compounds and Heterocycles

Application in Polymer and Materials Science (e.g., as Monomers or Cross-linking Agents)

While direct applications of this compound in polymer science are not extensively documented, its structural motifs are found in compounds used in materials science. Chemical suppliers list this compound as a material building block for polymer science, indicating its potential in this field. bldpharm.com

The applications of its isomers and related α-hydroxyketones provide insight into its potential roles:

Polymerization Initiator : The structurally similar compound, 8-hydroxyoctan-2-one, has been identified as a potential functionalized initiating alcohol for the ring-opening polymerization of poly(propylene fumarate) polymers. google.com This suggests that this compound could similarly initiate polymerization, introducing a hydroxyl-terminated chain that could be used for further functionalization.

Polymer Stabilizer : The related α-hydroxyketone, 5-hydroxyoctan-4-one (also known as butyroin), is cited in a patent as a discoloration preventative for aromatic polysulfone thermoplastics during thermal processing. google.comnih.gov Alpha-hydroxyketones can act as stabilizers, and by analogy, this compound could potentially serve a similar function in protecting polymers from degradation at high temperatures.

Potential as an Industrial Chemical Feedstock or Intermediate

The demonstrated use of this compound in the multi-step synthesis of high-value products like alkaloids underscores its potential as an industrial intermediate. ua.esmdpi.com While it may not be a high-volume commodity chemical, its role as a precursor to specialty chemicals, particularly in the pharmaceutical sector, is significant. The related fatty alcohol, 1-octanol, is considered a critical industrial intermediate for a wide range of applications, including the synthesis of derivatives for fragrances, lubricants, and agricultural chemicals. knowde.com This highlights the industrial value of C8 functionalized chains. The isomer 5-hydroxy-4-octanone (B1296008) is also noted as a pharmaceutical intermediate. made-in-china.com Given these precedents, this compound is a promising candidate for use as a feedstock in the synthesis of fine chemicals and active pharmaceutical ingredients.

Derivatives of this compound in Surface Chemistry or Flotation Applications (e.g., oxime derivatives)

A significant potential application for derivatives of this compound lies in the field of mineral processing, specifically as flotation agents. Research has been conducted on 5-hydroxyoctan-4-one oxime, the oxime derivative of a constitutional isomer of this compound, as a collector for malachite. researchgate.net

In froth flotation, collectors are surfactants that selectively adsorb onto the surface of a target mineral, rendering it hydrophobic and allowing it to attach to air bubbles and float to the surface for collection. The study on 5-hydroxyoctan-4-one oxime demonstrated its excellent collecting power for malachite, a copper carbonate hydroxide (B78521) mineral. researchgate.net The performance was found to be superior to conventional collectors like benzohydroxamic acid (BHA) and sodium isobutyl xanthate (SIBX). researchgate.net

Zeta potential analysis indicated that the oxime derivative chemisorbs onto the malachite surface. researchgate.net This strong chemical bond is crucial for effective and selective mineral recovery. The success of this closely related derivative suggests that this compound oxime could also be an effective collector, warranting further investigation for applications in extractive metallurgy and surface chemistry.

Table 2: Flotation Performance of 5-Hydroxyoctan-4-one Oxime on Malachite

Collector Conditions Malachite Recovery Key Finding Source
5-Hydroxyoctan-4-one Oxime (HPHO) No additional reagents (regulator or frother) High Exhibited excellent collecting power and chemisorption process. researchgate.net
Benzohydroxamic Acid (BHA) Compared against HPHO Lower than HPHO HPHO showed superior performance. researchgate.net

Future Research Directions and Unexplored Avenues for 1 Hydroxyoctan 4 One Chemistry

Development of Stereoselective and Enantioselective Synthetic Routes

The presence of a stereocenter at the C4 position of 1-hydroxyoctan-4-one makes the development of stereoselective and enantioselective synthetic routes a paramount objective. While methods for the synthesis of γ-hydroxy carbonyl compounds exist, specific, highly efficient, and selective methods for this compound are yet to be fully explored. westlake.edu.cn

Future research should focus on the application of modern asymmetric synthesis techniques. One promising approach is the use of chiral catalysts in homoaldol reactions. For instance, a triple catalytic system involving photoredox, chromium, and cobalt catalysis, coupled with chiral bisoxazoline ligands, has shown success in the stereoselective synthesis of other chiral γ-hydroxy carbonyl compounds and could be adapted for this compound. westlake.edu.cn Another avenue is the use of organocatalysis . Proline and its derivatives have been shown to be effective catalysts for enantioselective intermolecular aldol (B89426) reactions, which could be optimized for the synthesis of this compound. rsc.org

Furthermore, enzymatic reductions of prochiral diketones or the kinetic resolution of racemic this compound using alcohol dehydrogenases (ADHs) offer a green and highly selective alternative. mdpi.com The development of hybrid catalysts, combining a metal complex for cofactor regeneration with an enzyme for the stereoselective reduction, could lead to highly efficient and sustainable processes. uclouvain.be

Synthetic ApproachPotential Catalyst/ReagentExpected Outcome
Asymmetric Homoaldol ReactionPhotoredox/Cr/Co triple catalyst with chiral bisoxazoline ligandsHigh enantioselectivity in the formation of (R)- or (S)-1-hydroxyoctan-4-one
Organocatalytic Aldol ReactionL-proline and its derivativesEnantioselective C-C bond formation
Enzymatic ReductionAlcohol Dehydrogenases (ADHs)High enantiopurity of one enantiomer of this compound
Hybrid CatalysisRhodium complex and HLADH on a solid supportEfficient and stereoselective ketone reduction with in-situ cofactor regeneration

Exploration of Unconventional Reactivity Modes and Catalytic Systems

Beyond its traditional role in aldol and related reactions, the bifunctional nature of this compound (a ketone and a primary alcohol) opens the door to exploring unconventional reactivity. Future research could investigate novel transformations that exploit both functional groups simultaneously or in a cascade fashion.

One area of interest is the decarbonylative functionalization of this compound. Platinum(II) complexes have been shown to catalyze the decarbonylation of ketones, and investigating the reactivity of this compound under these conditions could lead to novel rearranged products. whiterose.ac.uk Another unexplored avenue is the redox-neutral cyclization of this compound derivatives. For example, an unconventional Claisen-type condensation has been reported for 4-hydroxyprolines with ketones, suggesting that similar intramolecular reactions could be designed for derivatives of this compound. acs.orgresearchgate.net

The development of novel catalytic systems for the transformation of this compound is also a key research direction. For instance, aluminum catalysts have been developed for the Carroll reaction to produce γ,δ-unsaturated ketones, a reaction that could potentially be adapted for this compound. google.com Furthermore, exploring the reactivity of this compound in the presence of N-heterocyclic carbene (NHC) organocatalysts could lead to the discovery of new reaction pathways. unige.ch

Investigation of Green Solvents and Sustainable Processes for Synthesis and Transformation

The principles of green chemistry are increasingly guiding synthetic strategies. Future research on this compound should prioritize the use of environmentally benign solvents and the development of sustainable reaction conditions.

The aldol reaction, a key route to γ-hydroxy ketones, has been successfully performed in water , which is a non-toxic and renewable solvent. researchgate.netrsc.orgscribd.comcolab.ws Investigating the synthesis of this compound in aqueous media, potentially with the aid of surfactants or phase-transfer catalysts, would be a significant step towards a greener process. Other green solvents to explore include ionic liquids and natural deep eutectic solvents (NADES) , which have shown promise for aldol reactions. rsc.orgacs.org

Sustainable processes also involve minimizing waste and energy consumption. The use of photocatalysis with visible light to drive the synthesis or transformation of this compound could offer a mild and energy-efficient alternative to traditional methods. rsc.orgchemistryviews.org Additionally, developing solvent-free reaction conditions or utilizing recyclable catalysts are important avenues for making the chemistry of this compound more sustainable. researchgate.netnih.govacs.org

Green Chemistry ApproachSpecific Method/SolventPotential Benefit
Green SolventsWater, Ionic Liquids, NADESReduced toxicity and environmental impact, potential for catalyst recycling
Sustainable Energy InputVisible-light photocatalysisMild reaction conditions, reduced energy consumption
Waste ReductionSolvent-free reactions, recyclable catalystsMinimized waste generation, improved process economy

Advanced in-situ Spectroscopic Monitoring of Reactions Involving this compound

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The application of advanced in-situ spectroscopic techniques to monitor reactions involving this compound in real-time can provide invaluable insights.

Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products throughout a reaction. researchgate.netresearchgate.net For example, the carbonyl stretch of the ketone in this compound and the hydroxyl stretch of the alcohol can be monitored to follow the progress of a reaction. This real-time data can be used to determine reaction rates, identify reaction intermediates, and optimize reaction conditions. mt.com

In-situ X-ray absorption spectroscopy (XAS) could be employed to study heterogeneous catalytic reactions involving this compound, providing information about the electronic structure and coordination environment of the catalyst under reaction conditions. aip.org These advanced analytical techniques will be instrumental in elucidating the mechanisms of novel reactions and in developing more efficient and selective synthetic methods.

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. beilstein-journals.org These tools can be applied to the chemistry of this compound to accelerate reaction optimization and predict reaction outcomes.

Machine learning models can be trained on datasets of reactions involving γ-hydroxy ketones to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis or transformation of this compound. researchgate.netappliedclinicaltrialsonline.comresearchgate.netrsc.orgwustl.eduresearchgate.netresearchgate.net Bayesian optimization and other algorithms can be used to efficiently explore the vast parameter space of a reaction and identify the conditions that maximize yield and selectivity. researchgate.net

Furthermore, AI can be used to predict the stereoselectivity of reactions leading to chiral this compound. arxiv.orgarxiv.orgrsc.orgnih.gov By analyzing the structural features of the substrate, catalyst, and reagents, ML models can predict which enantiomer will be formed preferentially. This predictive power can significantly reduce the amount of trial-and-error experimentation required to develop highly stereoselective syntheses. numberanalytics.comacs.orgrsc.org The development of a "chemical reactome" for γ-hydroxy ketones, combining automated experiments with AI, could uncover hidden relationships between reaction components and outcomes, leading to a deeper understanding of their reactivity. appliedclinicaltrialsonline.com

AI/ML ApplicationTechniqueGoal
Reaction OptimizationBayesian Optimization, Random ForestIdentify optimal reaction conditions for yield and selectivity with fewer experiments
Stereoselectivity PredictionMachine Learning models trained on stereochemical dataPredict the enantiomeric excess and major enantiomer of a reaction
Reactivity PredictionAI-powered "chemical reactome"Uncover novel reactivity patterns and design new reactions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.